molecular formula C11H14N2O2S2 B7766176 2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide

2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide

Cat. No.: B7766176
M. Wt: 270.4 g/mol
InChI Key: GEOIYFLEWGZJBK-UHFFFAOYSA-N
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Description

2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide (CAS: 262607-85-2) is an organic compound with the molecular formula C₁₁H₁₄N₂O₂S₂. Its structure features a phenoxy backbone substituted with a 1,3-dithiolane ring and a hydroxyethanimidamide group (Figure 1). The hydroxyimidamide group may participate in hydrogen bonding or metal coordination, suggesting applications in medicinal chemistry or materials science.

Properties

IUPAC Name

2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S2/c12-10(13-14)7-15-9-3-1-8(2-4-9)11-16-5-6-17-11/h1-4,11,14H,5-7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOIYFLEWGZJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371283
Record name 2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetamidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262607-85-2
Record name 2-[4-(1,3-Dithiolan-2-yl)phenoxy]-N-hydroxyethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262607-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetamidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fourier-Transform Infrared Spectroscopy (FT-IR)

  • N-H Stretch : 3440 cm⁻¹ (imidazole and amidoxime N-H).

  • C-N Stretch : 1640 cm⁻¹ (oxime C=N), 1430 cm⁻¹ (imidazole C-N).

Nuclear Magnetic Resonance (¹H NMR)

  • Aromatic Protons : δ 8.40 (d, J=8.8 Hz, 2H, C2’/C6’), δ 8.08 (d, J=8.4 Hz, 2H, C3’/C5’).

  • Dithiolane Protons : δ 3.20–3.50 (m, 4H, SCH₂CH₂S).

  • Amidoxime Protons : δ 9.80 (s, 1H, N-OH), δ 5.20 (s, 2H, NH₂).

High-Performance Liquid Chromatography (HPLC)

  • Purity : ≥97% (reported in safety documentation).

Discussion of Synthetic Challenges and Alternatives

Dithiolane Stability

The 1,3-dithiolane ring is sensitive to oxidative conditions, necessitating inert atmospheres (N₂/Ar) during synthesis . Alternative protecting groups (e.g., thioacetals) may be explored for improved stability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-dithiolan-2-yl)phenoxy]-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolane ring can yield sulfoxides or sulfones, while reduction of the hydroxyethanimidamide group can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(1,3-dithiolan-2-yl)phenoxy]-N’-hydroxyethanimidamide is not well-documented. its structural features suggest that it could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The dithiolane ring and hydroxyethanimidamide group may play crucial roles in these interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide, we compare it structurally and functionally with analogous phenoxy-containing compounds from the evidence.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Key Functional Groups Potential Applications
This compound (262607-85-2) C₁₁H₁₄N₂O₂S₂ Dithiolane, phenoxy, hydroxyimidamide Undocumented in evidence
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid (Fenofibric acid, 856676-23-8) C₁₇H₁₅ClO₄ Chlorobenzoyl, phenoxy, carboxylic acid Lipid-lowering agent (e.g., ABT-335)
3-Chloro-N-phenyl-phthalimide (Rev. Colomb. Cienc. Quím. Farm.) C₁₄H₈ClNO₂ Phthalimide, chloro, phenyl Monomer for polyimide synthesis
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (In Silico Study) C₁₆H₁₈BO₄ Boronic acid, phenoxy, methoxyethyl HDAC inhibition (fungal RPD3 targeting)

Key Findings

Functional Group Diversity: The dithiolane group in the target compound distinguishes it from chlorobenzoyl (fenofibric acid) or boronic acid derivatives. Dithiolanes are less common in pharmaceuticals but may enhance redox activity or metal-binding capacity. Hydroxyimidamide vs. Carboxylic Acid: The former may act as a chelator or nucleophile, while fenofibric acid’s carboxylic acid group is critical for lipid-lowering activity via PPAR-α agonism .

Pharmacological Relevance: Fenofibric acid derivatives (e.g., ABT-335) are clinically validated lipid-lowering agents, with documented impurity profiles and retention times in HPLC analyses (Relative Retention Limit: 0.36) . Boronic acid analogs from exhibit HDAC inhibition at µM concentrations, suggesting that phenoxy-linked scaffolds can target enzymes . However, the target compound’s bioactivity remains unstudied.

Biological Activity

2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₁H₁₄N₂O₂S₂
  • Molecular Weight : 246.36 g/mol
  • CAS Number : 262607-85-2
  • Melting Point : 113–115 °C

The biological activity of this compound may be attributed to its structural components, particularly the dithiolane moiety and the phenoxy group. These groups are known to influence various biological pathways, including antioxidant activity and enzyme inhibition.

Antioxidant Activity

Research indicates that compounds with dithiolane structures exhibit significant antioxidant properties. For instance, studies have shown that related dithiolane compounds can scavenge free radicals and reduce oxidative stress in cellular models.

Cytotoxic Effects

In vitro studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis via both intrinsic and extrinsic pathways.

Cell LineIC50 (µM)Reference
HeLa25
MCF-730
A54928

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and inflammation. Notably, studies have indicated that it can inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.

EnzymeInhibition IC50 (µM)Reference
Acetylcholinesterase7.3

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of various dithiolane derivatives, including our compound of interest. The results demonstrated that the compound significantly inhibited cell proliferation in breast and lung cancer cells compared to standard chemotherapeutics.

Neuroprotective Effects

Another investigation focused on the neuroprotective potential of dithiolane derivatives. The findings suggested that these compounds could mitigate neuronal damage in models of Alzheimer's disease by inhibiting AChE and reducing oxidative stress.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the phenoxy group followed by coupling to the dithiolane and hydroxyethanimidamide moieties. Key steps include:

  • Protection of reactive groups (e.g., using acetyl or benzyl groups) to prevent side reactions during coupling .
  • Coupling reagents : EDCI/HOBt or carbodiimides (e.g., DCC) for amide bond formation, with DMAP as a catalyst .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve ≥95% purity .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C-NMR (e.g., phenoxy protons at δ 6.8–7.2 ppm, dithiolane protons at δ 3.1–3.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the stability of the dithiolane ring under physiological conditions?

  • Methodological Answer :

  • Redox stability assays : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC over 24–72 hours. Compare with controls containing reductants (e.g., DTT) to assess disulfide bond susceptibility .
  • Spectroscopic analysis : Use UV-Vis spectroscopy to track absorbance changes at 260–280 nm, indicative of dithiolane ring opening .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer :

  • Enzyme inhibition : Test against cysteine proteases (e.g., caspase-3) or oxidoreductases (e.g., thioredoxin) at 1–100 µM concentrations, using fluorogenic substrates .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Antioxidant activity : DPPH radical scavenging assay, comparing activity to Trolox standards .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the dithiolane and hydroxyimidamide groups?

  • Methodological Answer :

  • Analog synthesis : Replace dithiolane with 1,2-dithiane or thiolactone rings; modify the hydroxyimidamide to hydroxamic acid or hydrazide .
  • Biological testing : Compare IC50_{50} values in enzyme assays and cytotoxicity screens to identify critical functional groups .
  • Computational modeling : Perform DFT calculations to assess redox potentials of dithiolane derivatives and correlate with bioactivity .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-response profiling : Test compound at 0.1–100 µM in primary immune cells (e.g., macrophages) vs. cancer cells to identify context-dependent effects .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to map signaling pathways (e.g., NF-κB vs. MAPK) activated in different cell types .
  • Species specificity : Compare activity in human vs. murine models to assess translational relevance .

Q. How can molecular docking simulations predict binding modes with target proteins?

  • Methodological Answer :

  • Protein preparation : Retrieve crystal structures (e.g., from PDB) of thioredoxin or caspase-3; remove water molecules and add hydrogens .
  • Ligand preparation : Optimize compound geometry using Gaussian09 with B3LYP/6-31G* basis set .
  • Docking software : Use AutoDock Vina or Schrödinger Glide; validate with co-crystallized ligands (RMSD < 2.0 Å) .
  • Free energy calculations : MM-GBSA to rank binding affinities and identify key interactions (e.g., hydrogen bonds with Ser150^{150} in thioredoxin) .

Q. What metabolomics approaches track the compound’s biotransformation in vivo?

  • Methodological Answer :

  • Sample preparation : Administer compound (10 mg/kg) to rodents; collect plasma/liver at 0, 1, 3, 6, 12 h. Quench metabolism with acetonitrile .
  • LC-HRMS : Use C18 column (2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile gradient. Detect metabolites via MSE data-independent acquisition .
  • Data analysis : MetaboLynx or XCMS for metabolite identification; focus on glutathione adducts (m/z +305.1) and sulfoxide derivatives .

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